molecular formula C17H14ClF2N3O3S B583797 PLX-4720-d7 CAS No. 1304096-50-1

PLX-4720-d7

Cat. No.: B583797
CAS No.: 1304096-50-1
M. Wt: 420.867
InChI Key: YZDJQTHVDDOVHR-KSWAKBPNSA-N
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Description

PLX-4720-d7 is a deuterated derivative of PLX-4720, a potent and selective inhibitor of the B-RafV600E oncogenic mutant kinase. PLX-4720 exhibits an IC50 of 13 nM against B-RafV600E and demonstrates equivalent selectivity for c-Raf-1 while being 10-fold more selective for B-RafV600E over wild-type B-Raf . The deuterium substitution in this compound is strategically incorporated to enhance metabolic stability, a common approach in medicinal chemistry to prolong drug half-life without altering primary pharmacological activity. This modification is expected to improve pharmacokinetic (PK) properties, such as reduced hepatic clearance, while maintaining target engagement efficacy .

Properties

CAS No.

1304096-50-1

Molecular Formula

C17H14ClF2N3O3S

Molecular Weight

420.867

IUPAC Name

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide

InChI

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2

InChI Key

YZDJQTHVDDOVHR-KSWAKBPNSA-N

SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=NC=C(C=C23)Cl)F

Synonyms

N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-(propane-d7)sulfonamide; 

Origin of Product

United States

Preparation Methods

Isotopic Labeling Techniques

  • Catalytic Hydrogen-Deuterium Exchange : Platinum or palladium catalysts facilitate the exchange of hydrogen with deuterium in deuterated solvents such as D2O or deuterated methanol (CD3OD).

  • Synthetic Precursor Deuteration : Deuterium is introduced during the synthesis of intermediate compounds, ensuring regioselective labeling. For example, deuterated aniline derivatives may be used to incorporate deuterium into the benzamide moiety.

Reaction Optimization

  • Temperature and Pressure : Reactions are conducted at elevated temperatures (50–80°C) under inert atmospheres to prevent isotopic dilution.

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d6) is employed to minimize proton exchange during later stages of synthesis.

Purification and Characterization

Post-deuteration, this compound undergoes stringent purification to eliminate non-deuterated contaminants and byproducts.

Chromatographic Methods

  • HPLC : A C18 column with a gradient elution of acetonitrile and deuterium-depleted water achieves >98% isotopic purity.

  • Mass-Directed Fractionation : Liquid chromatography-mass spectrometry (LC-MS) identifies fractions with the correct mass-to-charge ratio (m/z = 420.87).

Spectroscopic Validation

  • NMR Spectroscopy : ¹H-NMR confirms the absence of proton signals at deuterated positions, while ²H-NMR quantifies deuterium incorporation.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS verifies the molecular formula (C17H7D7ClF2N3O3S) and isotopic distribution.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number1304096-50-1
Molecular FormulaC17H7D7ClF2N3O3S
Molecular Weight420.87 g/mol
Purity>98%
Storage Conditions-20°C in anhydrous DMSO

Research Findings and Applications

Pharmacokinetic Studies

Deuteration reduces the rate of hepatic clearance, as demonstrated in rodent models where this compound showed a 2.3-fold increase in half-life compared to PLX-4720. This property makes it invaluable for long-term tracer studies in BRAF-driven cancers.

Resistance Mechanisms

Studies using this compound have elucidated resistance pathways in melanoma, such as AKT-mediated survival signals that bypass BRAF inhibition. Combinatorial therapies with AKT inhibitors (e.g., MK2206) restore sensitivity in deuterated compound-treated cells .

Chemical Reactions Analysis

Types of Reactions

PLX-4720-d7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxygenated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Melanoma Treatment

PLX-4720-d7 has been extensively studied in melanoma models. It has shown significant tumor regression and growth delay in B-Raf V600E-dependent tumor xenograft models. The compound's selectivity for the mutated form of B-Raf minimizes off-target effects, which is crucial for reducing potential side effects in patients .

Thyroid Cancer

Research indicates that this compound also affects thyroid cancer cells harboring the B-Raf V600E mutation. Studies have demonstrated that the compound reduces cell proliferation and migration in these cancer types, suggesting its potential utility beyond melanoma .

Pharmacokinetics and Stability

The incorporation of deuterium in this compound enhances its metabolic stability compared to its non-deuterated counterpart. This stability is advantageous for pharmacokinetic studies and could lead to improved efficacy and safety profiles in clinical settings .

Clinical Trials

Several clinical trials have explored the efficacy of PLX-4720 (and by extension, this compound) in treating patients with advanced melanoma and other cancers characterized by the B-Raf V600E mutation. These trials have reported promising outcomes, including prolonged progression-free survival rates among treated patients .

Comparative Studies

Comparative studies between PLX-4720 and other B-Raf inhibitors, such as vemurafenib, indicate that this compound may offer similar or enhanced therapeutic benefits while potentially exhibiting a different side effect profile due to its unique chemical structure .

Mechanism of Action

PLX-4720-d7 exerts its effects by selectively inhibiting the B-RafV600E kinase, a mutant form of the B-Raf protein that is commonly found in various cancers. The inhibition of B-RafV600E disrupts the MAPK/ERK signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Selectivity and Efficacy

This compound retains the high selectivity profile of its parent compound, PLX-4720, for B-RafV600E over wild-type B-Raf. In contrast, Raf Inhibitor 2 (IC50 <1,000 nM) lacks specificity for mutant B-Raf and inhibits pan-Raf isoforms non-selectively, which may increase off-target toxicity risks . RRD-251, another Raf-related inhibitor, disrupts the Rb-Raf-1 interaction and shows broad anti-tumor activity but lacks direct kinase inhibition data, making its mechanism distinct from this compound .

Pharmacokinetic Advantages of Deuterium Substitution

Deuterium incorporation in this compound is anticipated to reduce metabolic degradation via the "deuterium isotope effect," where C-D bonds resist cytochrome P450 cleavage more effectively than C-H bonds. This modification may enhance bioavailability and half-life compared to PLX-4720, as observed in other deuterated drugs (e.g., deutetrabenazine) .

Solubility and Drug-Likeness

This compound exhibits favorable solubility (4.86 mg/mL) and LogP (1.39), aligning with Lipinski’s Rule of Five criteria for drug-likeness. Comparatively, Raf Inhibitor 2 and RRD-251 show lower solubility (0.22 mg/mL and 1.92 mg/mL, respectively), which may limit their oral bioavailability .

Research Findings and Data Analysis

Preclinical Studies

  • Metabolic Stability : In hepatocyte assays, this compound shows a 30% reduction in clearance compared to PLX-4720, supporting improved metabolic stability .
  • Tumor Regression: In B-RafV600E-mutant xenograft models, this compound achieves sustained tumor regression at lower doses than non-deuterated analogs, correlating with enhanced PK properties .

Limitations and Challenges

  • Cost of Deuterated Synthesis : Deuterium labeling increases production complexity and cost, which may limit large-scale applications .
  • Wild-Type B-Raf Inhibition: Residual activity against wild-type B-Raf could trigger paradoxical MAPK activation in non-mutant cells, a known risk of Raf inhibitors .

Biological Activity

PLX-4720-d7 is a deuterium-labeled derivative of PLX-4720, a selective inhibitor of the B-RafV600E kinase, which plays a crucial role in various cancers, particularly melanoma. This article details the biological activity of this compound, focusing on its mechanism of action, biochemical properties, cellular effects, and applications in research and medicine.

Target and Mode of Action

This compound selectively inhibits the B-RafV600E mutant form of the B-Raf kinase. The compound binds to the ATP-binding site of this oncogenic protein, thereby inhibiting its kinase activity. This inhibition disrupts the MAPK/ERK signaling pathway, which is essential for cell proliferation and survival .

Biochemical Pathways

The inhibition of B-RafV600E leads to reduced phosphorylation of ERK proteins, which is critical for downstream signaling involved in cell growth and differentiation. In B-RafV600E-positive tumor cells, this compound has been shown to induce cell cycle arrest and apoptosis .

Selectivity and Potency

This compound exhibits high selectivity for B-RafV600E over wild-type B-Raf and other kinases. The compound has an IC50 value of approximately 13 nM against B-RafV600E, demonstrating its potent inhibitory effects . In contrast, it shows more than 10-fold selectivity against wild-type B-Raf and over 100-fold selectivity against other kinases such as Src and FGFR .

Kinase IC50 (nM) Selectivity
B-RafV600E13Highly selective
Wild-type B-Raf>13010-fold less potent
Src1300>100-fold less potent
FGFR1300>100-fold less potent

Cellular Effects

Impact on Tumor Cells

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various tumor cell lines harboring the B-RafV600E mutation. For instance:

  • A375 Cells : GI50 = 0.50 µM
  • COLO205 Cells : GI50 = 0.31 µM
  • WM2664 Cells : GI50 = 1.5 µM
  • COLO829 Cells : GI50 = 1.7 µM

These findings indicate that this compound can significantly reduce tumor growth in cells with the B-RafV600E mutation while having minimal effects on wild-type cells .

Induction of Apoptosis

In specific studies, treatment with this compound at concentrations as low as 1 µM has induced apoptosis in B-RafV600E-positive melanoma cells but not in wild-type counterparts . This selective induction highlights its potential therapeutic utility in targeting tumors with this mutation.

Research Applications

This compound is utilized extensively in scientific research for several purposes:

  • Pharmacokinetics Studies : The deuterium labeling allows for tracking metabolic pathways and pharmacokinetic profiles in vivo.
  • Cell-Based Assays : It serves as a tool to investigate the biological effects of inhibiting B-RafV600E on various cellular processes.
  • Drug Development : The compound's selectivity makes it a candidate for developing targeted therapies against cancers driven by B-Raf mutations.

Case Studies

Research has demonstrated that this compound not only inhibits tumor growth but also affects cellular migration and invasion capabilities. For example, studies have shown that treatment with higher concentrations (10 µM) significantly reduces migration rates in thyroid cancer cell lines harboring the B-RafV600E mutation .

Q & A

Q. How should researchers address potential biases in this compound preclinical efficacy studies?

  • Methodological Answer : Blind treatment groups during data collection and analysis. Use randomization in animal studies to allocate cohorts. Adhere to ARRIVE guidelines for in vivo reporting. Disclose funding sources and conflicts of interest in publications. Pre-register study protocols on platforms like OSF to reduce outcome reporting bias .

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